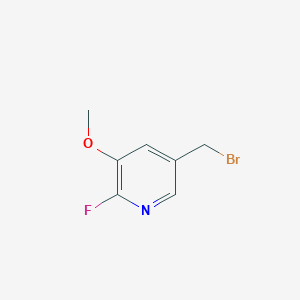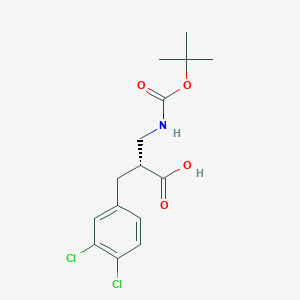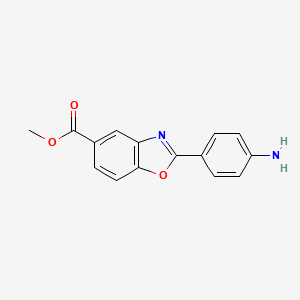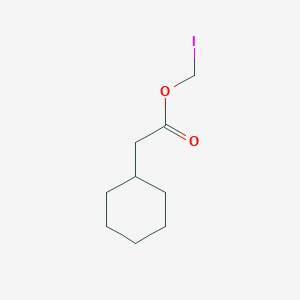
5-Bromomethyl-2-fluoro-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromomethyl-2-fluoro-3-methoxypyridine is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromomethyl, fluoro, and methoxy substituents on the pyridine ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-2-fluoro-3-methoxypyridine typically involves the bromination of 2-fluoro-3-methoxypyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromomethyl-2-fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro and methoxy groups can undergo reduction under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromomethyl-2-fluoro-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromomethyl-2-fluoro-3-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro and methoxy groups contribute to the compound’s binding affinity and specificity by participating in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-fluoro-3-methylpyridine
- 5-Bromo-3-fluoro-2-methoxypyridine
- 5-Bromomethyl-3-fluoro-2-methoxypyridine
Uniqueness
5-Bromomethyl-2-fluoro-3-methoxypyridine is unique due to the specific combination of bromomethyl, fluoro, and methoxy substituents on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromomethyl group allows for versatile chemical modifications, while the fluoro and methoxy groups enhance the compound’s stability and interaction with biological targets.
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3 |
Clave InChI |
CFEPIWHTSQLZCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)



![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)





